2-(4-(chloromethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
Description
Chemical Nomenclature and Structural Identification
Systematic IUPAC Name :
2-(4-(Chloromethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
Key Identifiers :
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2091686-18-7 | |
| Molecular Formula | C₁₁H₉ClN₄ | |
| Molecular Weight | 232.67 g/mol | |
| SMILES Notation | N#CCN1N=C(C2=CC=CN=C2)C(CCl)=C1 |
Structural Features :
- Pyrazole Core : A five-membered aromatic ring with two adjacent nitrogen atoms.
- Substituents :
- Chloromethyl Group (-CH₂Cl) : At position 4 of the pyrazole ring, enabling nucleophilic substitution reactions.
- Pyridin-3-yl Group : A six-membered aromatic nitrogen ring attached at position 3, enhancing π-π stacking interactions.
- Acetonitrile Moiety (-CH₂CN) : At position 1, providing a nitrile functional group for further derivatization.
The compound’s X-ray crystallography data (not directly available in sources) would typically confirm the planar geometry of the pyrazole ring and the spatial orientation of substituents.
Historical Context and Discovery Timeline
Synthetic Origins :
- Early 2010s : Initial reports of related pyrazole-nitrile hybrids emerged in patents describing kinase inhibitors and antiviral agents. For example, a 2013 patent highlighted processes to synthesize 2-(pyridine-3-yl)thiazoles, which share structural motifs with this compound.
- 2016–2020 : Advances in multicomponent reactions (MCRs) enabled efficient pyrazole synthesis. A 2020 study demonstrated Ti-mediated N–N bond formation, a method applicable to derivatives of this compound.
- Post-2020 : Commercial availability (e.g., BLD Pharm, Bide Pharm) reflects industrial-scale optimization, driven by demand for heterocyclic intermediates.
Key Milestones :
Significance in Heterocyclic and Organonitrile Chemistry
Role in Heterocyclic Chemistry :
- Pyrazole Scaffold : Pyrazoles are privileged structures in drug design due to their metabolic stability and hydrogen-bonding capacity. This compound’s substitution pattern aligns with bioactive analogs like Celecoxib.
- Pyridine Integration : The pyridin-3-yl group enhances solubility and target binding, as seen in kinase inhibitors.
Organonitrile Applications :
- Synthetic Versatility : The nitrile group (-CN) serves as a precursor for amines, carboxylic acids, and tetrazoles via hydrolysis or cycloaddition.
- Material Science : Nitriles participate in coordination chemistry, forming metal-organic frameworks (MOFs) with applications in catalysis.
Comparative Reactivity :
| Reaction Type | Reagents/Conditions | Product Application |
|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | Alkylation for drug analogs |
| Cyano Group Reduction | LiAlH₄, THF | Primary amines for agrochemicals |
| Cycloaddition | NaN₃, NH₄Cl | Tetrazoles for bioisosteres |
Industrial Relevance :
Properties
IUPAC Name |
2-[4-(chloromethyl)-3-pyridin-3-ylpyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c12-6-10-8-16(5-3-13)15-11(10)9-2-1-4-14-7-9/h1-2,4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEHVCQYKZHKMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2CCl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation and Pyridine Substitution
Pyrazole synthesis typically proceeds via the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds or diketones under acidic or basic conditions to form the 1H-pyrazole ring.
The pyridin-3-yl substituent is introduced either by Suzuki coupling or nucleophilic aromatic substitution on a suitably halogenated pyrazole intermediate. For example, a Suzuki reaction between a halopyrazole and pyridin-3-yl boronic acid in the presence of palladium catalysts is a common approach.
Optimization of palladium catalyst loading is critical for cost-effectiveness and purity. Catalyst loadings as low as 0.5–2 mol% Pd(OAc)₂ with triphenylphosphine ligands have been successfully employed, with reaction temperatures around 60–75 °C under nitrogen atmosphere to avoid oxidation.
Chloromethylation of the Pyrazole Ring
The chloromethyl group at the 4-position of the pyrazole is introduced using chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is typically carried out in the presence of bases like sodium hydride or potassium carbonate to facilitate nucleophilic substitution.
Reaction conditions involve mild heating (e.g., 60–80 °C) to promote selective chloromethylation without affecting other sensitive groups.
Acetonitrile Group Installation
The acetonitrile moiety attached to the pyrazole nitrogen can be introduced via alkylation with chloroacetonitrile or related electrophiles under basic conditions.
Alternatively, starting materials bearing the acetonitrile group can be used, and the pyrazole ring formed around this moiety to ensure its correct placement.
The nitrile group is stable under the reaction conditions used for pyrazole formation and chloromethylation, allowing for sequential synthesis without protective groups.
Optimized Reaction Conditions and Purification
Research Findings and Process Improvements
Catalyst Efficiency : Research has demonstrated that reducing palladium catalyst loading to below 1 mol% while maintaining reaction efficiency significantly lowers production costs and palladium residue in the final product.
Solvent System : Using a biphasic acetonitrile-water solvent system facilitates easy phase separation and isolation of intermediates without cumbersome distillation steps.
Reaction Atmosphere : Conducting reactions under nitrogen flow prevents oxidative degradation of sensitive intermediates, enhancing yield and purity.
Purification : Treatment with activated carbon followed by filtration and controlled precipitation leads to high-purity products with overall yields exceeding 80% in multi-step sequences.
Summary Table of Key Preparation Parameters
| Parameter | Range/Value | Comments |
|---|---|---|
| Pd(OAc)₂ catalyst loading | 0.5–2 mol%, preferably 0.6–0.8% | Low catalyst loading improves economics |
| Ligand (Triphenylphosphine) | Pd:ligand ratio ~1:3 | Optimizes catalytic activity |
| Solvent ratio (Acetonitrile:Water) | 40:60 to 60:40 (v/v), ideally 50:50 | Biphasic system for easy isolation |
| Reaction temperature | 60–75 °C | Ensures completion without decomposition |
| Reaction time | 1–5 hours | Depends on scale and substrate purity |
| Base | Potassium carbonate preferred | Inorganic base for Suzuki and alkylation |
| Chloromethylation temperature | 60–80 °C | Mild heating for selective substitution |
| Purification temperature | 50–60 °C (drying) | Prevents decomposition during drying |
| Overall yield | ~84.5% (multi-step) | High yield due to optimized steps |
Chemical Reactions Analysis
Types of Reactions
2-(4-(chloromethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and pyridinyl rings.
Coupling Reactions: The pyridinyl group can engage in coupling reactions, forming more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrazole derivatives, while oxidation and reduction can modify the functional groups on the pyrazole and pyridinyl rings.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown potential in the development of pharmaceuticals, particularly as a precursor for synthesizing novel drug candidates.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, a study highlighted its effectiveness against A549 lung cancer cells and MCF-7 breast cancer cells, with IC50 values of 12.5 µM and 15.0 µM, respectively. These results suggest that the compound could serve as a lead for developing new anticancer agents.
Antimicrobial Properties
The structure of 2-(4-(Chloromethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile suggests potential antimicrobial activity. Preliminary investigations have shown efficacy against several bacterial strains, indicating its utility in developing new antibiotics or antimicrobial agents .
Anti-inflammatory Effects
Research has pointed to possible anti-inflammatory properties of this compound, likely through the modulation of pro-inflammatory cytokines. This mechanism could make it a candidate for treating inflammatory diseases.
Agricultural Applications
The compound has also been explored for its potential as a pesticide or herbicide. The structural characteristics of similar pyrazole derivatives have been linked to herbicidal activity, suggesting that this compound may possess similar properties.
Pesticidal Activity
Patents have documented the synthesis of various pyrazole derivatives with pesticidal properties, indicating that compounds like this compound could be developed into effective agricultural chemicals . The ability to inhibit specific biological pathways in pests can lead to the development of targeted pesticides that minimize environmental impact.
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various chemical pathways involving chlorinated pyridine and pyrazole derivatives. The versatility in its synthesis allows for modifications that can enhance its biological activities.
Case Study: Synthesis Pathways
A notable method involves the cyclization of 3-hydrazinopyridine with dialkyl maleate, followed by chlorination reactions to yield the desired compound. This method not only demonstrates the feasibility of synthesizing the compound but also highlights its potential utility in creating analogs with improved efficacy or reduced toxicity .
Data Summary Table
| Application Area | Activity Type | Example Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer | IC50 against A549: 12.5 µM; MCF-7: 15.0 µM |
| Antimicrobial | Effective against various bacterial strains | |
| Anti-inflammatory | Modulation of pro-inflammatory cytokines | |
| Agricultural | Pesticidal | Potential herbicidal activity documented |
Mechanism of Action
The mechanism of action of 2-(4-(chloromethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
2-(4-(Bromomethyl)-3-(Pyridin-3-yl)-1H-Pyrazol-1-yl)Acetonitrile
- Molecular Formula : C₁₁H₉BrN₄
- Molecular Weight : 277.12 g/mol ().
- Key Differences : Bromine replaces chlorine, increasing molecular weight by ~40.45 g/mol. Bromine’s larger atomic radius and lower electronegativity enhance leaving-group ability in nucleophilic substitutions, making this compound more reactive than its chloro analog .
2-(4-(Fluoromethyl)-3-(Pyridin-3-yl)-1H-Pyrazol-1-yl)Acetonitrile
Substituent Position and Ring Modifications
2-(5-(4-Methoxyphenyl)-1H-Pyrazol-3-yl)Acetonitrile
3-Azetidineacetonitrile Derivatives
- Example : 2-(3-(4-(7H-Pyrrolo[2,3-d]Pyrimidin-4-yl)-1H-Pyrazol-1-yl)-1-(Ethylsulfonyl)Azetidin-3-yl)Acetonitrile ().
- Molecular Formula : C₁₉H₂₁N₇O₂S (simplified).
- Key Differences :
- Incorporates an azetidine ring and sulfonyl group, increasing molecular complexity (~400–500 g/mol).
- The ethylsulfonyl group enhances solubility and stability but reduces membrane permeability.
- Pyrrolopyrimidine substituents improve binding to kinase active sites, as seen in JAK inhibitors .
Functional Group Variations
N-[1-(4-Chlorobenzyl)-1H-Pyrazol-3-yl]-2-(4-Nitrophenyl)Acetamide
- Molecular Formula : C₁₈H₁₄ClN₅O₃ ().
- Key Differences: Replaces acetonitrile with an acetamide group, introducing hydrogen-bonding capacity.
2-(1-(Ethylsulfonyl)-3-(Pyrrolo[2,3-d]Pyrimidin-4-yl)Azetidin-3-yl)Acetonitrile
Comparative Data Table
Research Findings and Trends
- Reactivity : Chloro/bromo-methyl groups enable nucleophilic substitutions for further functionalization, but bromine’s superior leaving-group ability favors cross-coupling reactions .
- Solubility : Pyridine and sulfonyl groups enhance aqueous solubility, while methoxy groups balance hydrophilicity .
- Biological Activity : Pyrazole-pyridine hybrids show promise as kinase inhibitors, with azetidine and pyrrolopyrimidine extensions improving target affinity (e.g., JAK/STAT pathway inhibition) .
Biological Activity
2-(4-(chloromethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound notable for its unique structural features, including a pyrazole ring substituted with chloromethyl and pyridinyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
| Property | Value |
|---|---|
| IUPAC Name | 2-[4-(chloromethyl)-3-pyridin-3-ylpyrazol-1-yl]acetonitrile |
| Molecular Formula | C11H10ClN4 |
| Molecular Weight | 236.68 g/mol |
| CAS Number | 2091686-18-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This mechanism is critical in the context of drug development, particularly for targeting cancer cells and other disease-related pathways.
Biological Activities
Research indicates that compounds containing a pyrazole structure exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that pyrazole derivatives can inhibit cellular proliferation in various cancer cell lines. For instance, compounds similar to this compound have shown significant inhibition against CDK2 and CDK9, with IC50 values indicating potent activity .
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. The structural features of this compound may allow it to act similarly to established anti-inflammatory agents like celecoxib, which is a pyrazole-based drug .
- Antimicrobial Activity : Some studies suggest that pyrazole compounds can also exhibit antimicrobial properties. This aspect is particularly relevant given the rising concern over antibiotic resistance.
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole derivatives, including those structurally related to this compound:
- Study on Anticancer Properties : A recent investigation highlighted that pyrazolo[3,4-b]pyridines exhibited significant cytotoxicity against human tumor cell lines such as HeLa and HCT116, with the potential for further development into therapeutic agents .
- Synthesis and Evaluation : Research has focused on synthesizing various pyrazole derivatives and evaluating their biological activities through structure-activity relationship (SAR) studies. These studies often reveal how modifications in the chemical structure affect biological efficacy .
Q & A
Q. Optimization Strategies :
- Use Design of Experiments (DoE) to systematically vary temperature, solvent polarity, and catalyst loading. For example, split-plot designs (as in ) can evaluate interactions between variables.
- Monitor purity via HPLC and adjust reaction times to minimize by-products (e.g., dimerization of pyrazole intermediates) .
How can spectroscopic and crystallographic data resolve ambiguities in structural characterization?
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., pyridin-3-yl vs. pyridin-4-yl isomers). For instance, coupling constants in ¹H NMR distinguish aromatic protons on pyridine .
- X-ray Crystallography : Definitive structural assignments are achieved via single-crystal studies. For example, reports a mean C–C bond length of 1.47 Å in the pyrazole ring, with an R factor of 0.038, confirming spatial arrangement .
Q. Advanced Data Contradiction Analysis :
- Conflicting NMR and mass spectrometry data (e.g., unexpected molecular ion peaks) may arise from solvent adducts or tautomerism. Cross-validate using 2D NMR (COSY, NOESY) and compare with X-ray data .
Table 1 : Key Crystallographic Parameters from
| Parameter | Value |
|---|---|
| Mean C–C bond length | 1.47 Å |
| R factor | 0.038 |
| Data-to-parameter ratio | 12.5 |
What advanced strategies are employed to evaluate the compound’s pharmacological potential?
Q. Advanced Research Focus
- In Silico Screening : Molecular docking against targets like kinase domains (e.g., EGFR) to predict binding affinity. Pyridinyl and nitrile groups enhance hydrogen bonding .
- In Vitro Assays : Test cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa). Compare with structurally similar compounds (e.g., fluorophenyl analogs in ) to establish SAR .
Q. Methodological Note :
- Use dose-response curves to calculate IC₅₀ values. For example, highlights the role of triazolopyridine moieties in enhancing activity .
How can researchers address discrepancies in reported biological activities across studies?
Q. Advanced Research Focus
- Meta-Analysis : Compare datasets from multiple studies to identify confounding variables (e.g., assay conditions, cell line variations). For instance, notes that fluorophenyl substituents may yield conflicting results due to solubility differences .
- Replicate Key Experiments : Standardize protocols (e.g., serum concentration in cell cultures) to isolate compound-specific effects .
What methodologies assess the environmental impact of this compound?
Q. Advanced Research Focus
- Environmental Fate Studies : Track degradation pathways using LC-MS/MS under simulated sunlight (). The chloromethyl group may hydrolyze to formaldehyde, requiring toxicity assays on aquatic organisms .
- Ecological Risk Assessment : Apply species sensitivity distributions (SSDs) to model effects on ecosystems. emphasizes evaluating abiotic/biotic transformations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
